molecular formula C11H5F3O5 B2824942 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 165685-08-5

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2824942
CAS No.: 165685-08-5
M. Wt: 274.151
InChI Key: JDIYCIZCWPLLNA-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is a fluorinated organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The trifluoromethoxy group in this compound imparts unique chemical properties, making it a valuable molecule for various scientific applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3O5/c12-11(13,14)19-6-1-2-8-5(3-6)4-7(9(15)16)10(17)18-8/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYCIZCWPLLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-trifluoromethoxy-salicylaldehyde (286.0 mg, 1.39 mmol) and Meldrum's acid (200 mg, 1.39 mmol) were combined in H2O (2 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 189.1 mg of 6-trifluoromethoxy-3-carboxy-coumarin in a 50% yield.
Quantity
286 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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